

Atr-IN-5 Target Protein Interaction: A Technical Guide to ATR Kinase Inhibition

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Compound of Interest

Compound Name: Atr-IN-5

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This technical guide provides an in-depth overview of the core target interaction of ATR (Ataxia Telangiectasia and Rad3-related) kinase inhibitors, exemplified by compounds structurally or functionally related to **Atr-IN-5**. Given that "**Atr-IN-5**" is not widely documented in public literature, this document focuses on the well-established principles of inhibiting its target, the ATR protein kinase. The information presented here leverages data from extensively studied ATR inhibitors to detail the mechanism of action, relevant signaling pathways, quantitative interaction data, and key experimental protocols.

Core Target: ATR (Ataxia Telangiectasia and Rad3-related) Kinase

The primary molecular target of ATR inhibitors is the ATR protein, a large serine/threonine-specific protein kinase of approximately 301.66 kDa.[1] ATR is a master regulator of the DNA Damage Response (DDR), a complex signaling network essential for maintaining genomic integrity.[2] Unlike its relative, ATM (ataxia telangiectasia mutated), which is primarily activated by DNA double-strand breaks (DSBs), ATR responds to a broader spectrum of DNA damage, particularly single-stranded DNA (ssDNA) and replication stress.[2][3]

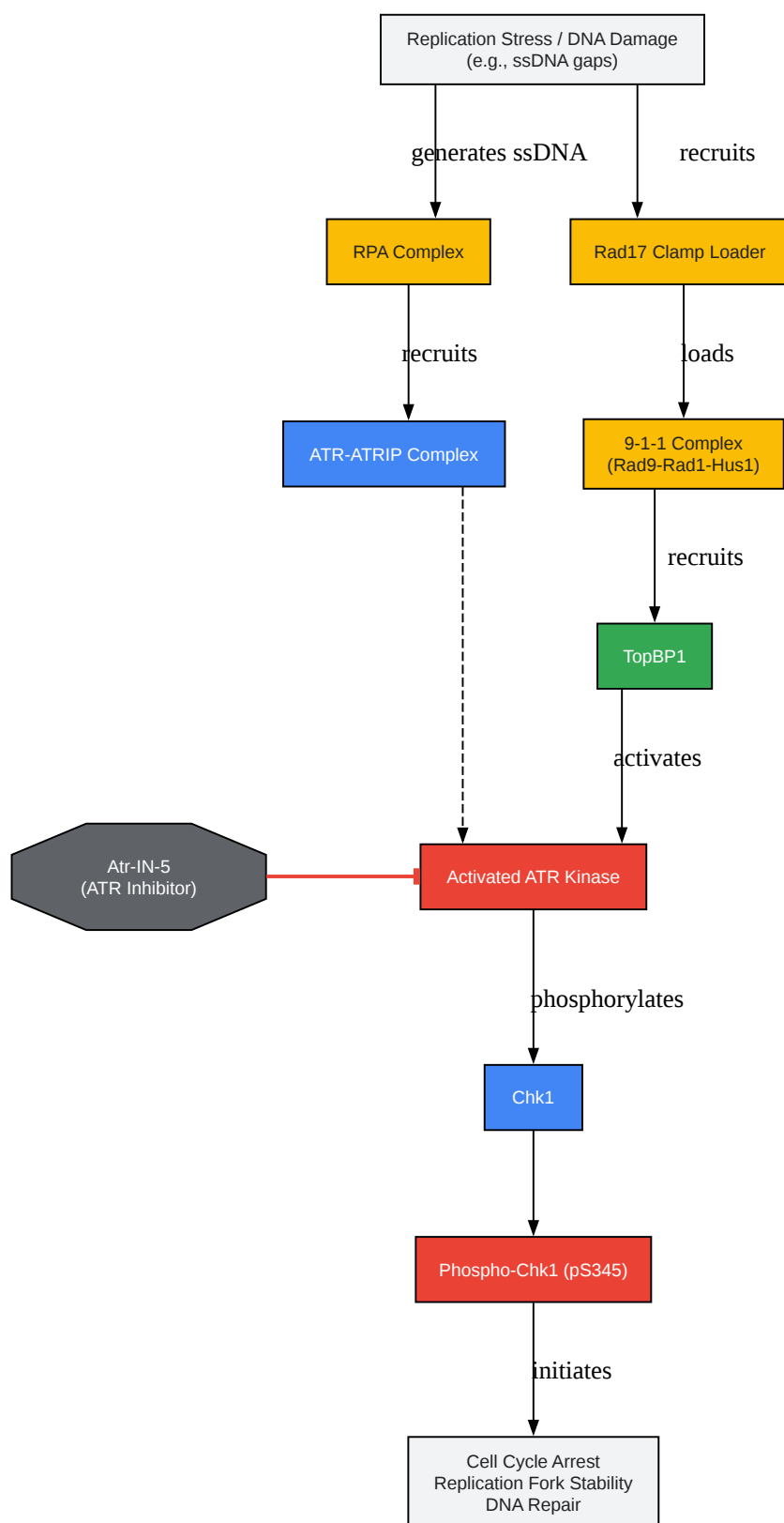
ATR's function is critical for cell survival, especially under conditions of replication stress, which is a hallmark of many cancer cells due to oncogene activation.[4] This dependency makes ATR

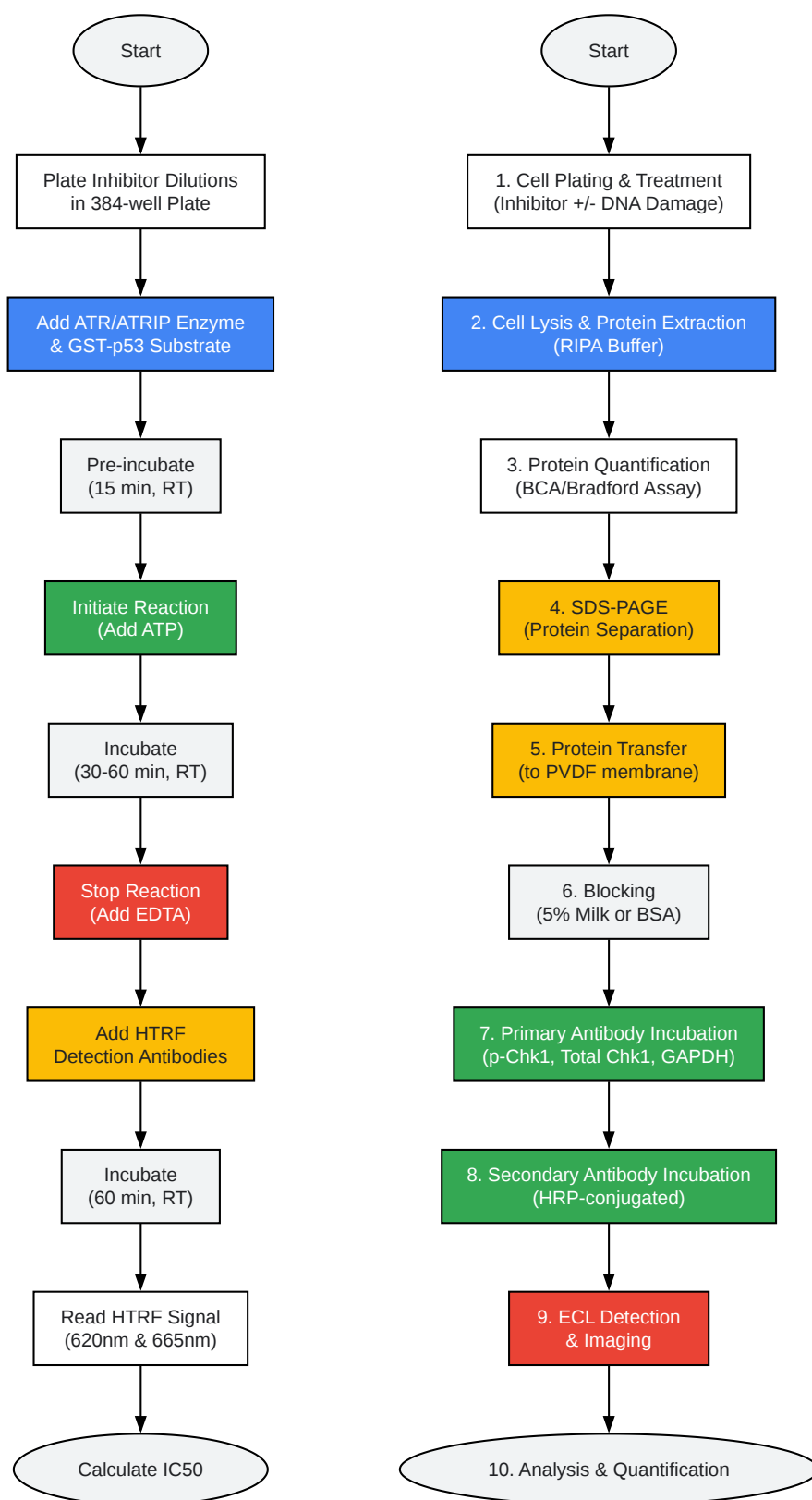
an attractive therapeutic target. By inhibiting ATR, these drugs can selectively kill cancer cells and enhance the efficacy of DNA-damaging agents like chemotherapy and radiation.[5]

The ATR Signaling Pathway

The activation of the ATR signaling pathway is a multi-step process initiated by the detection of aberrant DNA structures.

- **Sensing Damage:** The process begins with the recognition and binding of Replication Protein A (RPA) to exposed single-stranded DNA (ssDNA), a common intermediate at stalled replication forks or sites of DNA damage.[1]
- **ATR Recruitment:** The ATR kinase forms a stable complex with its partner protein, ATRIP (ATR-Interacting Protein). This ATR-ATRIP complex is then recruited to the sites of damage through a direct interaction between ATRIP and the RPA-coated ssDNA.[1]
- **Kinase Activation:** Recruitment alone is insufficient for ATR activation. Full activation requires another protein, TopBP1 (Topoisomerase II binding protein 1), which is brought to the DNA damage site by the Rad9-Rad1-Hus1 (9-1-1) checkpoint clamp. TopBP1 then directly interacts with the ATR-ATRIP complex, stimulating its kinase activity.[2]
- **Downstream Phosphorylation:** Once activated, ATR phosphorylates a multitude of substrates to orchestrate the cellular response. The most well-characterized downstream effector is the checkpoint kinase Chk1.[5] ATR-mediated phosphorylation of Chk1 on serine 345 activates it, leading to the regulation of cell cycle progression, stabilization of replication forks, and promotion of DNA repair.[6][7]





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